An In-depth Technical Guide to 3-(1-Methylindol-6-yl)propanoic Acid
An In-depth Technical Guide to 3-(1-Methylindol-6-yl)propanoic Acid
CAS Number: 1509837-13-1
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methylindol-6-yl)propanoic acid (CAS Number: 1509837-13-1), a unique indole derivative with potential applications in biomedical research and drug discovery. While specific literature on this 6-yl isomer is emerging, this document synthesizes foundational knowledge from related indolepropanoic acid isomers and general principles of medicinal chemistry to offer a robust framework for its study. We will delve into its chemical identity, propose a viable synthetic route, and discuss its potential biological significance in the context of structure-activity relationships of the broader indole class. Furthermore, this guide presents detailed, field-proven experimental protocols for its characterization and biological evaluation, designed to be self-validating and to provide a solid foundation for researchers initiating studies on this compound.
Introduction: The Significance of the Indole Scaffold and the Unexplored Potential of the 6-yl Isomer
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[3][4]
The biological activity of indole derivatives is profoundly influenced by the substitution pattern on the indole ring.[5][6] While extensive research has focused on derivatives substituted at the 3- and 5-positions, the 6-yl isomers remain a relatively underexplored area of chemical space. 3-(1-Methylindol-6-yl)propanoic acid, with its N-methylation and a propanoic acid side chain at the 6-position, presents a novel structural motif with the potential for unique biological activities. This guide aims to provide the foundational knowledge and practical methodologies to unlock the therapeutic potential of this intriguing molecule.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and properties of 3-(1-Methylindol-6-yl)propanoic acid.
| Property | Value | Source |
| CAS Number | 1509837-13-1 | [7] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | [7] |
| Appearance | White to off-white powder | [7] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in aqueous solutions. | General knowledge of indole carboxylic acids. |
| Storage | Store at room temperature in a dry, well-ventilated place. | [7] |
Synthesis and Characterization: A Proposed Route and Analytical Workflow
Proposed Synthetic Pathway
The key transformation in this proposed synthesis is a Palladium-catalyzed Heck coupling reaction between 6-bromo-1-methylindole and methyl acrylate to introduce the three-carbon side chain at the 6-position.[4][8][9] This is a robust and widely used method for C-C bond formation. The subsequent steps involve the reduction of the double bond and hydrolysis of the ester to yield the final propanoic acid.
Caption: Proposed synthetic workflow for 3-(1-Methylindol-6-yl)propanoic acid.
Detailed Synthetic Protocol
Step 1: Heck Coupling to form Methyl (E)-3-(1-methyl-1H-indol-6-yl)acrylate
-
To a solution of 6-bromo-1-methylindole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq).
-
Add methyl acrylate (1.5 eq) to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acrylate intermediate.
Step 2: Reduction of the Alkene
-
Dissolve the methyl (E)-3-(1-methyl-1H-indol-6-yl)acrylate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(1-methyl-1H-indol-6-yl)propanoate.
Step 3: Ester Hydrolysis
-
Dissolve the crude methyl propanoate intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the hydrolysis is complete, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(1-Methylindol-6-yl)propanoic acid.
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the N-methyl group, and two triplets for the propanoic acid chain protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the indole ring carbons, the N-methyl carbon, the two aliphatic carbons of the propanoic acid chain, and the carbonyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H (if demethylated impurity is present), C-H, C=O (carboxylic acid), and aromatic C=C stretching vibrations. |
Biological Significance and Potential Applications: A Structure-Activity Relationship Perspective
The specific biological activities of 3-(1-Methylindol-6-yl)propanoic acid have not yet been extensively reported. However, by examining the structure-activity relationships (SAR) of related indole derivatives, we can infer potential areas of investigation.[1][5]
-
N-Methylation: The presence of a methyl group on the indole nitrogen can influence the compound's lipophilicity, metabolic stability, and receptor binding interactions. In some cases, N-methylation has been shown to modulate activity, for instance, by reducing antiproliferative effects in certain cancer cell lines.[6]
-
6-yl Substitution: The position of the propanoic acid side chain at the 6-position is a key distinguishing feature. This substitution pattern may lead to novel interactions with biological targets compared to the more commonly studied 3- and 5-substituted isomers. Research on other 6-substituted indoles has shown a wide range of biological activities, including antiviral and anticoccidial properties.
-
Propanoic Acid Side Chain: The propanoic acid moiety provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. This group also influences the compound's pharmacokinetic properties.
Given the diverse biological roles of indolepropanoic acids, potential areas of investigation for 3-(1-Methylindol-6-yl)propanoic acid include:
-
Enzyme Inhibition: As seen with related indole derivatives, this compound could be screened for inhibitory activity against various enzymes, such as kinases, proteases, or metabolic enzymes.[10]
-
Anticancer Activity: The indole scaffold is a common feature in many anticancer agents.[11] The cytotoxic and antiproliferative effects of this compound against a panel of cancer cell lines should be evaluated.
-
Neuroprotective Effects: Some indole-3-propionic acids have demonstrated potent neuroprotective properties.[9]
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 3-(1-Methylindol-6-yl)propanoic acid, the following detailed, step-by-step protocols for initial biological screening are provided. These assays are standard in the field and are designed to provide a robust initial assessment of the compound's biological activity.[12][13]
General Workflow for Biological Screening
Caption: A general workflow for the initial biological evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Materials:
-
3-(1-Methylindol-6-yl)propanoic acid stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 3-(1-Methylindol-6-yl)propanoic acid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using white-walled plates.
-
Incubation: Incubate for a shorter period, typically 24 hours, to detect early apoptotic events.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Increased luminescence indicates increased caspase 3/7 activity and apoptosis. Normalize the results to the vehicle control.
Protocol 3: In Vitro Kinase Inhibition Assay (Hypothetical Target)
This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[8]
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate
-
ATP
-
Kinase-Glo® Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of 3-(1-Methylindol-6-yl)propanoic acid in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, combine the recombinant kinase, its substrate, and ATP in a reaction buffer. Add the compound dilutions and control wells (vehicle and a known inhibitor).
-
Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Hypothetical Signaling Pathway and Mechanism of Action
Based on the known activities of other indole derivatives, we can hypothesize a potential mechanism of action for 3-(1-Methylindol-6-yl)propanoic acid. For instance, many small molecule inhibitors target key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
This diagram illustrates a scenario where 3-(1-Methylindol-6-yl)propanoic acid could act as an inhibitor of PI3K, a critical node in a major cell survival pathway. Inhibition of PI3K would block the downstream signaling cascade, leading to a decrease in cell proliferation and survival, which could be a potential mechanism for its anticancer activity. This hypothesis can be tested experimentally using techniques like Western blotting to measure the phosphorylation status of key proteins in the pathway (e.g., Akt, mTOR) in the presence and absence of the compound.
Conclusion and Future Directions
3-(1-Methylindol-6-yl)propanoic acid represents a novel and intriguing molecule within the well-established class of indole derivatives. While direct biological data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The provided experimental protocols offer a clear roadmap for initiating studies to elucidate its biological activities and mechanism of action.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive screening against a diverse panel of biological targets. Elucidating the structure-activity relationships of 6-substituted indolepropanoic acids will be crucial for the rational design of more potent and selective analogs. The exploration of this understudied area of indole chemistry holds significant promise for the discovery of new therapeutic agents.
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